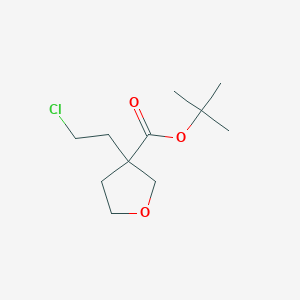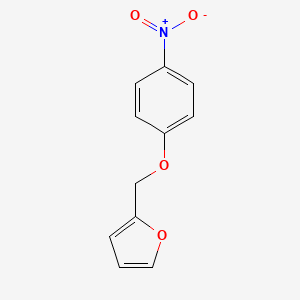![molecular formula C7H11NO B2828088 (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one CAS No. 2416219-24-2](/img/structure/B2828088.png)
(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,6S)-2-Azabicyclo[4.2.0]octan-3-one: is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a rhodium(I) complex as a catalyst to facilitate the formation of the bicyclic structure . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of acids, bases, or other catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology: This compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays. Its ability to interact with biological molecules makes it valuable for research in molecular biology.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a scaffold for the development of new drugs targeting specific biological pathways.
Industry: The compound’s stability and reactivity make it useful in the production of polymers and other advanced materials. It can be incorporated into various industrial processes to enhance product performance.
Mecanismo De Acción
The mechanism by which (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.
Comparación Con Compuestos Similares
(1R,7S)-Bicyclo[5.2.0]nonan-4-one: This compound has a similar bicyclic structure but differs in the arrangement of atoms and functional groups.
(1S,6S)-4,5-benzo-7-azabicyclo[4.2.0]octan-8-one: Another related compound with a benzene ring fused to the bicyclic system.
Uniqueness: (1S,6S)-2-Azabicyclo[4.2.0]octan-3-one is unique due to its specific stereochemistry and the presence of a nitrogen atom within the ring. This configuration imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
IUPAC Name |
(1S,6S)-2-azabicyclo[4.2.0]octan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-4-2-5-1-3-6(5)8-7/h5-6H,1-4H2,(H,8,9)/t5-,6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIJZEAQMCMDCMV-WDSKDSINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2[C@@H]1CCC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-furylmethyl)-2-[(7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl)thio]acetamide](/img/new.no-structure.jpg)
![N,4-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)quinolin-2-amine](/img/structure/B2828009.png)

![6-Cyano-N-[[(2S,3S)-4-ethyl-3-(3-methylimidazol-4-yl)morpholin-2-yl]methyl]pyridine-3-carboxamide](/img/structure/B2828011.png)
![N-[(2-chloro-4-fluorophenyl)methyl]-3-[6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2828012.png)
![2-(benzylthio)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2828014.png)

![7,7-Difluoro-2-azaspiro[3.5]nonane trifluoroacetic acid](/img/structure/B2828017.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(3-fluorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2828018.png)
![[(4-Bromo-2-fluorophenyl)carbamoyl]methyl 2-phenylbutanoate](/img/structure/B2828021.png)
![5-bromo-N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}-2-furamide](/img/structure/B2828022.png)
![N-(2,3-dichlorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide](/img/structure/B2828024.png)

